![molecular formula C23H22N4OS B13867335 N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide](/img/structure/B13867335.png)
N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core linked to a thiazole ring, which is further connected to an aminophenyl group. The unique structure of this compound allows it to interact with multiple biological targets, making it a valuable candidate for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high-quality products suitable for further research and development .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in appropriate solvents.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: A compound with similar structural features and biological activities.
2-(2’-Aminophenyl)benzothiazole: Another compound with a thiazole ring and aminophenyl group, used in similar research applications.
Uniqueness
N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide stands out due to its unique combination of functional groups and structural features, which confer specific biological activities and make it a valuable tool in scientific research.
Properties
Molecular Formula |
C23H22N4OS |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[[[(4S)-4-phenyl-1,3-thiazolidin-2-ylidene]amino]methyl]benzamide |
InChI |
InChI=1S/C23H22N4OS/c24-19-8-4-5-9-20(19)26-22(28)18-12-10-16(11-13-18)14-25-23-27-21(15-29-23)17-6-2-1-3-7-17/h1-13,21H,14-15,24H2,(H,25,27)(H,26,28)/t21-/m1/s1 |
InChI Key |
SMTXKVURUPJKNQ-OAQYLSRUSA-N |
Isomeric SMILES |
C1[C@@H](NC(=NCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N)S1)C4=CC=CC=C4 |
Canonical SMILES |
C1C(NC(=NCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N)S1)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


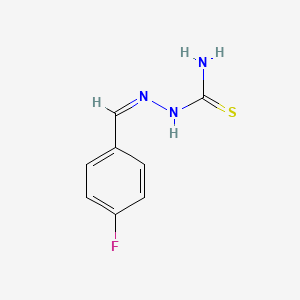
![Methyl 2-bromo-2-[3-(4-bromophenoxy)phenyl]acetate](/img/structure/B13867263.png)
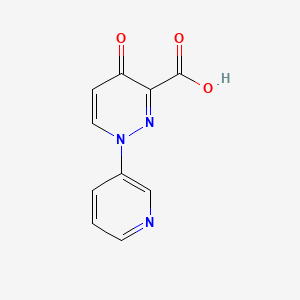
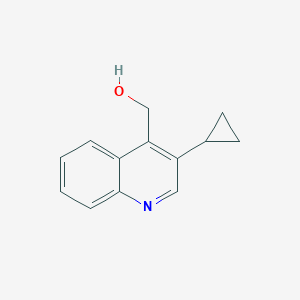
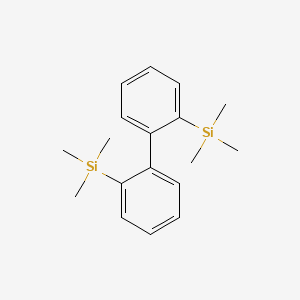
![3-[3-(6-Methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13867295.png)

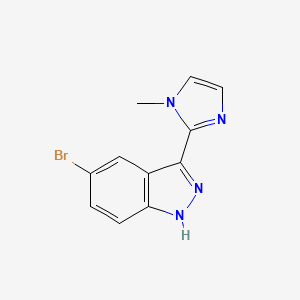
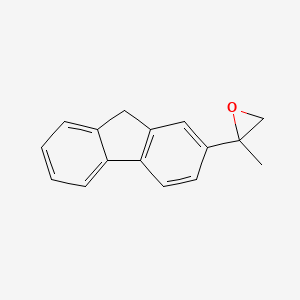

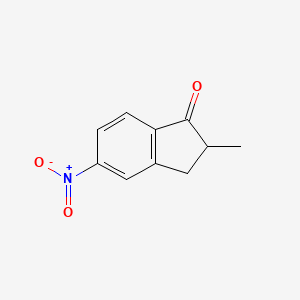
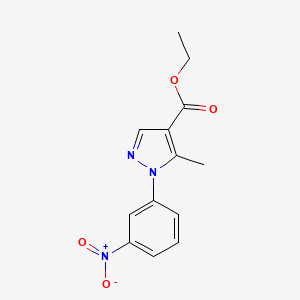
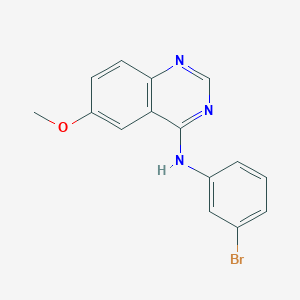
![4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine](/img/structure/B13867326.png)
